
Zaltoprofen
Vue d'ensemble
Description
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic, antipyretic, and anti-inflammatory properties. It is known by the trade name Soleton and was first approved for use in Japan in 1993 . This compound is a selective cyclooxygenase-2 (COX-2) inhibitor and also inhibits bradykinin-induced pain responses without blocking bradykinin receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zaltoprofen involves several key steps. One common method starts with the intermediate 5-(1-propyloic)-2-thiophenyl toluylic acid. This intermediate undergoes a series of reactions including mixing with vitriol oil and phosphoric acid, followed by stirring, washing with saturated sodium bicarbonate and sodium chloride solutions, drying, distillation, and crystallization . Another method involves a Friedel-Crafts reaction type intramolecular cyclization reaction using polyphosphoric acid and organic solvents such as 1,1,2-trichloroethene, methylcyclohexane, cyclohexane, and n-heptane .
Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process is designed to be simple, efficient, and environmentally friendly, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Zaltoprofen undergoes various chemical reactions, including oxidation, reduction, and substitution. It is extensively metabolized by cytochrome P450 2C9 (CYP2C9) and UDP-glucuronosyltransferase 2B7 (UGT2B7) .
Common Reagents and Conditions:
Oxidation: Catalyzed by CYP2C9, leading to the formation of this compound S-oxide.
Reduction: Involves the reduction of the ketone group to form hydroxyl derivatives.
Substitution: Involves the substitution of functional groups under specific conditions.
Major Products: The major products formed from these reactions include this compound acyl glucuronide, 10-Hydroxythis compound, and this compound S-oxide .
Applications De Recherche Scientifique
Pain Management and Inflammatory Disorders
Zaltoprofen is commonly prescribed for managing pain associated with various conditions, including:
- Rheumatoid Arthritis : Clinical studies have demonstrated its efficacy in reducing pain and improving physical function in patients with rheumatoid arthritis. A long-term study indicated that this compound treatment resulted in significant improvements in the Japanese Orthopedic Association knee score .
- Osteoarthritis : Similar benefits have been observed in patients suffering from osteoarthritis, where this compound helps alleviate joint pain and stiffness.
Oncology
Recent research has explored the use of this compound in treating tumors, particularly tenosynovial giant cell tumors (TGCT). A randomized placebo-controlled trial evaluated its efficacy as a non-invasive treatment option:
- Study Findings : Patients receiving this compound (480 mg/day) for 48 weeks showed an 84% progression-free rate compared to 90% in the placebo group, indicating that while not statistically significant, this compound may help maintain stable disease . The treatment was well tolerated, suggesting a potential role as an alternative to surgical interventions.
Anti-Inflammatory Properties
This compound has been extensively studied for its anti-inflammatory effects:
- Acute and Chronic Inflammation Models : Experimental studies have shown that this compound significantly reduces inflammation in both acute (carrageenan-induced) and chronic (formalin-induced) models. For instance, at doses of 10 mg/kg and 20 mg/kg, it inhibited paw edema effectively compared to standard treatments like piroxicam .
Model Type | This compound Dose | Paw Edema Reduction | Comparison Drug | Reduction |
---|---|---|---|---|
Acute Inflammation | 10 mg/kg | 19% | Piroxicam | 36% |
Chronic Inflammation | 20 mg/kg | 28% | Piroxicam | 36% |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical practice:
- Case Study on TGCT : In a pilot study involving patients with diffuse-type TGCTs, 80% maintained stable disease after treatment with this compound over a period of 48 weeks . This suggests its potential as a non-invasive treatment option for managing certain tumors.
- Long-term Safety : Longitudinal studies have reported favorable safety profiles for this compound in patients with chronic inflammatory conditions such as rheumatoid arthritis, indicating its suitability for long-term use .
Mécanisme D'action
Zaltoprofen exerts its effects primarily through the inhibition of cyclooxygenase enzymes, particularly COX-2. This inhibition blocks the biosynthesis of prostaglandins from arachidonic acid, reducing inflammation, pain, and fever . Additionally, this compound inhibits bradykinin-induced pain responses, contributing to its analgesic properties .
Comparaison Avec Des Composés Similaires
- Ibuprofen
- Naproxen
- Ketoprofen
- Flurbiprofen
Comparison: Zaltoprofen is unique among NSAIDs due to its selective inhibition of COX-2 and its ability to inhibit bradykinin-induced pain responses without blocking bradykinin receptors . This selective action results in fewer gastrointestinal side effects compared to other NSAIDs .
Activité Biologique
Zaltoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention for its unique mechanisms of action and therapeutic potential in various conditions, including pain management and certain types of tumors. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms, case studies, and relevant research findings.
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Cyclooxygenase (COX) Enzymes : this compound selectively inhibits COX-2, an enzyme involved in the inflammatory response, thereby reducing the synthesis of pro-inflammatory prostaglandins .
- Bradykinin Receptor Blockade : It blocks B2-type bradykinin receptors, which are implicated in pain signaling. This action helps alleviate nociceptive responses and enhances analgesic efficacy .
- Activation of PPARγ : Recent studies have shown that this compound can activate peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor involved in the regulation of cellular functions, including inflammation and cancer progression .
Anti-Tumor Effects
Research indicates that this compound may have anti-tumor properties, particularly in chondrosarcoma cells. A study demonstrated that this compound treatment led to:
- Dose-dependent Upregulation of PPARγ : Treatment with this compound increased PPARγ mRNA and protein levels in human chondrosarcoma cell lines, suggesting a potential mechanism for its anti-tumor effects .
- Inhibition of Cell Viability and Migration : this compound reduced cell viability and inhibited migration and invasion in chondrosarcoma cells through PPARγ activation .
- Clinical Case Evidence : A patient with cervical chondrosarcoma treated with this compound remained free from disease progression for over two years, with histopathological findings showing enhanced PPARγ expression post-treatment .
Clinical Efficacy
This compound's efficacy has been evaluated in clinical trials:
- Phase II Study on Tenosynovial Giant Cell Tumor (TGCT) : In a randomized placebo-controlled trial, this compound was administered to patients with TGCT. Although no significant differences in progression-free rate (PFR) were noted between this compound and placebo groups after 48 weeks, significant improvements in physical function were observed in the this compound group .
- Long-term Safety : The safety profile was deemed acceptable, suggesting this compound could serve as a less invasive treatment option compared to surgical interventions for TGCT .
Comparative Studies
Comparative studies highlight this compound's anti-inflammatory properties relative to other NSAIDs:
Drug | Mechanism | Efficacy in Acute Inflammation | Efficacy in Chronic Inflammation |
---|---|---|---|
This compound | COX-2 inhibition, Bradykinin blockade | Significant reduction | Comparable to piroxicam |
Piroxicam | COX inhibition | High efficacy | High efficacy |
This compound demonstrated significant anti-inflammatory effects in both acute and chronic models but was noted to be less potent than piroxicam in chronic inflammation scenarios .
Propriétés
IUPAC Name |
2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFZBHBYYYLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049076 | |
Record name | Zaltoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74711-43-6 | |
Record name | Zaltoprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74711-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zaltoprofen [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074711436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zaltoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zaltoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZALTOPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8635NG3PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Zaltoprofen?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. [, , ] Additionally, this compound has been shown to inhibit bradykinin-induced pain responses, suggesting an additional mechanism involving the bradykinin pathway. [, ]
Q2: How does this compound's inhibition of bradykinin contribute to its analgesic effects?
A2: this compound inhibits bradykinin-mediated enhancement of glutamate receptor activity in substantia gelatinosa neurons of the spinal cord. [] This inhibition is thought to occur through the blocking of protein kinase C activation by this compound, independent of its COX inhibitory activity. []
Q3: Does this compound affect PPARγ in any way?
A3: Yes, recent research suggests that this compound can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in various cellular processes including cell growth and differentiation. [, , ] This PPARγ activation has been linked to this compound's anti-tumor effects in preclinical models of chondrosarcoma. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H17ClO3S, and its molecular weight is 360.85 g/mol. [, ]
Q5: Are there studies on the stability of this compound under different conditions?
A5: Yes, this compound has been tested for stability under various conditions, including hydrolytic, oxidative, photolytic, and thermal stress. [] Stability studies were also conducted on various formulations of this compound, including microcapsules, nanosuspensions, and lyophilized tablets. [, , ]
Q6: What are the primary routes of metabolism for this compound?
A6: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2C9, and UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7. [] CYP2C9 catalyzes the sulfoxidation of this compound, while UGT2B7 is involved in its glucuronidation. []
Q7: What are the main clinical applications of this compound?
A9: this compound is primarily indicated for the treatment of pain and inflammation associated with various conditions, including rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. [, , , ] It is also used for pain relief after surgery, injury, and tooth extraction. []
Q8: How effective is this compound compared to other NSAIDs like diclofenac and loxoprofen?
A10: Clinical trials have demonstrated that this compound exhibits comparable efficacy to diclofenac and loxoprofen in terms of analgesic and anti-inflammatory effects in patients with knee osteoarthritis and acute upper respiratory tract infection. [, ]
Q9: What are the potential adverse effects associated with this compound use?
A12: As with other NSAIDs, this compound may cause gastrointestinal side effects such as dyspepsia, nausea, and abdominal pain. [, ] It can also potentially lead to renal dysfunction in susceptible individuals. []
Q10: What strategies are being explored to improve the delivery and bioavailability of this compound?
A10: Several approaches have been investigated to enhance this compound's delivery, including:
- Nanosuspensions: Reducing particle size to the nanoscale can improve dissolution rate and potentially enhance bioavailability. []
- Microemulsions: Formulating this compound as a microemulsion can enhance its solubility and permeation across biological membranes. []
- Ethosomes: Ethosomes, which are lipid vesicles containing ethanol, have shown promise in enhancing this compound's topical delivery for improved anti-inflammatory activity. []
- Self-microemulsifying drug delivery systems (SMEDDS): These systems can improve this compound's solubility and dissolution, leading to enhanced oral absorption. []
- Spherical Agglomerated Dense Compacts: This formulation strategy involves preparing spherical crystals of this compound, which are then compressed into dense compacts, potentially leading to improved pharmacokinetic parameters like AUC and mean residence time (MRT). []
Q11: What analytical techniques are commonly used for the quantification of this compound?
A14: High-performance liquid chromatography (HPLC) coupled with UV detection is the most widely used technique for quantifying this compound in various matrices, including pharmaceutical formulations, plasma, and biological samples. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.